REACTION_SMILES
|
[C:17]([O:18][BH-:19]([O:20][C:21](=[O:22])[CH3:23])[O:24][C:25](=[O:26])[CH3:27])(=[O:28])[CH3:29].[CH3:38][C:39](=[O:40])[OH:41].[CH3:42][CH2:43][N:44]([CH2:45][CH3:46])[CH2:47][CH3:48].[Cl:33][CH2:34][CH2:35][Cl:36].[ClH:1].[NH:2]1[CH2:3][CH:4]([OH:8])[CH2:5][CH2:6][CH2:7]1.[Na+:30].[Na+:32].[OH-:31].[OH2:37].[n:9]1[c:10]([CH:15]=[O:16])[cH:11][cH:12][cH:13][cH:14]1>>[N:2]1([CH2:15][c:10]2[n:9][cH:14][cH:13][cH:12][cH:11]2)[CH2:3][CH:4]([OH:8])[CH2:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCCNC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCCN(Cc2ccccn2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:17]([O:18][BH-:19]([O:20][C:21](=[O:22])[CH3:23])[O:24][C:25](=[O:26])[CH3:27])(=[O:28])[CH3:29].[CH3:38][C:39](=[O:40])[OH:41].[CH3:42][CH2:43][N:44]([CH2:45][CH3:46])[CH2:47][CH3:48].[Cl:33][CH2:34][CH2:35][Cl:36].[ClH:1].[NH:2]1[CH2:3][CH:4]([OH:8])[CH2:5][CH2:6][CH2:7]1.[Na+:30].[Na+:32].[OH-:31].[OH2:37].[n:9]1[c:10]([CH:15]=[O:16])[cH:11][cH:12][cH:13][cH:14]1>>[N:2]1([CH2:15][c:10]2[n:9][cH:14][cH:13][cH:12][cH:11]2)[CH2:3][CH:4]([OH:8])[CH2:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCCNC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCCN(Cc2ccccn2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |